Partricin
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Overview
Description
Partricin is a natural compound that has been discovered in various fungal species. It has been found to have potential applications in the field of medicine due to its pharmacological properties.
Mechanism Of Action
The mechanism of action of Partricin is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase. Partricin has also been found to induce apoptosis, which is the programmed cell death of cancer cells.
Biochemical And Physiological Effects
Partricin has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. Partricin has also been found to enhance the immune system and promote wound healing.
Advantages And Limitations For Lab Experiments
The advantages of using Partricin in lab experiments include its natural origin, low toxicity, and broad-spectrum activity. However, the limitations of using Partricin include its low solubility, instability, and difficulty in obtaining large quantities.
Future Directions
There are various future directions for the research on Partricin. Some of these include the development of new synthesis methods to improve its yield and stability, the investigation of its potential applications in other fields, such as agriculture and food science, and the exploration of its mechanism of action to better understand its pharmacological properties.
In conclusion, Partricin is a natural compound that has potential applications in the field of medicine due to its pharmacological properties. It has been extensively studied for its anticancer, antiviral, antibacterial, and antifungal properties. Partricin has been found to inhibit the growth of various cancer cell lines, induce apoptosis, and reduce inflammation, oxidative stress, and DNA damage. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
Partricin can be synthesized through various methods, including extraction from fungal species or chemical synthesis. The extraction method involves the isolation of Partricin from fungal cultures using organic solvents. Chemical synthesis involves the use of chemical reactions to produce Partricin. The chemical synthesis method has been found to be more efficient and cost-effective.
Scientific Research Applications
Partricin has been extensively studied for its potential applications in the field of medicine. It has been found to have anticancer, antiviral, antibacterial, and antifungal properties. Partricin has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to be effective against viral infections, such as HIV and hepatitis C virus.
properties
CAS RN |
11096-49-4 |
---|---|
Product Name |
Partricin |
Molecular Formula |
C58H84N2O19 |
Molecular Weight |
1113.3 g/mol |
IUPAC Name |
33-[(2S,3R,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C58H84N2O19/c1-34-16-14-12-10-8-6-4-5-7-9-11-13-15-17-46(77-57-54(72)52(60)53(71)36(3)76-57)31-49-51(56(73)74)48(69)33-58(75,79-49)32-45(67)28-43(65)26-41(63)24-40(62)25-42(64)27-44(66)30-50(70)78-55(34)35(2)18-23-39(61)29-47(68)37-19-21-38(59)22-20-37/h4-17,19-22,34-36,39-41,43-46,48-49,51-55,57,61-63,65-67,69,71-72,75H,18,23-33,59-60H2,1-3H3,(H,73,74)/t34?,35?,36-,39?,40?,41?,43?,44?,45?,46?,48?,49?,51?,52+,53-,54+,55?,57+,58?/m0/s1 |
InChI Key |
NVJUPMZQNWDHTL-BGZDCYLNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC2CC3C(C(CC(O3)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC(C(C=CC=CC=CC=CC=CC=CC=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)N)O)O)O)O)O)O)O)O)C(=O)O)O)N)O |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
Other CAS RN |
11096-49-4 |
synonyms |
partricin SPA-S 132 SPA-S-132 |
Origin of Product |
United States |
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